2-Iodoquinazoline
Übersicht
Beschreibung
2-Iodoquinazoline is a type of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazolines have a wide range of biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities .
Synthesis Analysis
Quinazolines can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . The synthesis of new quinazolinone derivatives with potent antimicrobial activity has been a subject of considerable research .Molecular Structure Analysis
The molecular structure of 2-Iodoquinazoline is C8H5IN2 . The new derivatives of iodoquinazoline were designed according to the target receptors’ structural requirements .Chemical Reactions Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry due to their wide range of antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, antituberculosis properties, and their inhibitory effects on thymidylate synthase .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
2-Iodoquinazoline derivatives have been studied for their potential anticancer effects . These compounds have been evaluated as dual inhibitors of EGFRWT and EGFRT790M . The derivatives were designed according to the structural requirements of receptors and their cytotoxicity was evaluated against various cell lines including MCF-7, A549, HCT116, and HepG2 . Some compounds showed high anticancer effects with IC50 values ranging from 5.25 to 7.03 mM .
Inhibition of VEGFR-2 Activity
Some 1-alkyl-6-iodoquinazoline derivatives have been found to inhibit VEGFR-2 activity . VEGFR-2 is a key component in both normal and abnormal angiogenesis, making it a target for the development of new cancer therapies . Compounds such as 9c, 9b, 9d, 9a, 9e, and 5d have shown excellent inhibitory activity with IC50 values ranging from 0.85 to 1.25 mM .
Inhibition of EGFRT790M Activity
Compounds 9c, 9d, 9e, 5d, 8b, and 9b have shown excellent inhibitory activity against EGFRT790M with IC50 values ranging from 0.22 to 0.50 mM . EGFRT790M is a mutation of the EGFR gene that is associated with resistance to certain cancer therapies .
Inhibition of EGFRWT Activity
Compounds 9c, 9d, and 9e have shown excellent inhibitory activity against EGFRWT with IC50 values of 0.15, 0.20, and 0.25 mM respectively . EGFRWT is the wild type (normal) version of the EGFR gene, and inhibiting its activity can help to slow the growth of cancer cells .
ADMET Study
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on some of these compounds to evaluate their potential as drugs . The results of these studies suggest that these compounds might be useful as prototypes for the design, optimization, adaptation, and investigation of more powerful and selective dual VEGFR-2/EGFRT790M inhibitors with higher antitumor activity .
Spectral Characterization
2-Iodoquinazoline derivatives have been studied using various spectroscopic techniques to investigate their structures . These techniques include infrared spectroscopy, mass spectroscopy, 1 HNMR, and elemental analysis .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Iodoquinazoline primarily targets the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in the growth, proliferation, and differentiation of cells .
Mode of Action
2-Iodoquinazoline interacts with its targets by inhibiting their activities. It has been shown to inhibit both EGFR and VEGFR-2 activities . The compound’s ability to bind with EGFR and VEGFR-2 receptors has been confirmed by molecular docking .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 by 2-Iodoquinazoline affects the signaling pathways of these growth factors . Protein Tyrosine Kinases (PTKs), such as EGFR, modify the signaling pathway of growth factors, playing an important role in controlling the physiological cycle of cancer .
Pharmacokinetics
The pharmacokinetic properties of 2-Iodoquinazoline, including its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties, impact its bioavailability. The compound has shown good in silico ADMET calculated profiles .
Result of Action
The result of 2-Iodoquinazoline’s action is the inhibition of cancer cell growth. It has shown anticancer activities against HepG2, MCF-7, HCT116, and A549 cancer cell lines . The compound has also shown low toxicity against VERO normal cells .
Eigenschaften
IUPAC Name |
2-iodoquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBEYDLDLJTDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316241 | |
Record name | 2-Iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1331850-55-5 | |
Record name | 2-Iodoquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1331850-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.